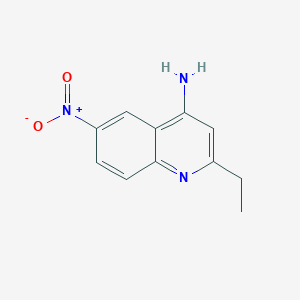

2-Ethyl-6-nitroquinolin-4-amine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-6-nitroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLJJBCBWSWICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 2-Ethyl-6-nitroquinolin-4-amine (CAS No: 1388727-03-4). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted mass spectrometry data alongside a discussion of expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of structurally related compounds. Detailed, standardized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar quinoline derivatives. A generalized workflow for spectroscopic analysis is also presented.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of an ethyl group at the 2-position, an amine at the 4-position, and a nitro group at the 6-position is expected to significantly influence the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the target compound. This document aims to provide a comprehensive resource on the spectroscopic properties of this compound.

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted data for this compound (Molecular Formula: C₁₁H₁₁N₃O₂) provides insight into its expected mass-to-charge ratios for various adducts.

| Adduct | Predicted m/z |

| [M+H]⁺ | 218.09241 |

| [M+Na]⁺ | 240.07435 |

| [M-H]⁻ | 216.07785 |

| [M+NH₄]⁺ | 235.11895 |

| [M+K]⁺ | 256.04829 |

| [M]⁺ | 217.08458 |

| Molecular Weight | 217.22 |

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound is not currently available in public databases. However, the expected ¹H and ¹³C NMR spectral features can be inferred from the analysis of its constituent parts and related quinoline structures.

Expected ¹H NMR Features:

-

Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons.

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns influenced by the positions of the amine and nitro substituents. The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets).

-

Amine Protons: A broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Features:

-

Ethyl Group: Two signals in the aliphatic region.

-

Quinoline Ring: Nine distinct signals in the aromatic region, with carbons attached to the nitrogen and those influenced by the electron-withdrawing nitro group and electron-donating amine group showing characteristic shifts.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3400 - 3250 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| N-O Stretch (Nitro Group) | 1550 - 1475 (asymmetric) |

| 1360 - 1290 (symmetric) | |

| C-N Stretch | 1350 - 1250 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

Set the mass range to be wide enough to include the expected molecular ion and potential fragments.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the theoretically calculated values for the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. The predicted mass spectrometry data offers valuable information for its identification. The outlined experimental protocols for NMR, IR, and MS provide a clear methodology for researchers to obtain the necessary data for this and other novel quinoline derivatives. The successful application of these techniques is fundamental to advancing research and development in fields that utilize such heterocyclic compounds.

Predicted Biological Activity of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive predictive analysis of the biological activity of the novel chemical entity, 2-Ethyl-6-nitroquinolin-4-amine. In the absence of direct experimental data for this specific molecule, this whitepaper leverages established structure-activity relationships (SAR) of its core chemical moieties: the 4-aminoquinoline scaffold, the 6-nitro functional group, and the 2-ethyl substituent. Through an in-depth review of existing literature on analogous compounds, we predict potential therapeutic applications and toxicological profiles. This analysis is intended to guide future in vitro and in vivo research by hypothesizing its likely mechanisms of action and outlining robust experimental protocols for their validation. All data presented for analogous compounds are summarized in structured tables, and hypothetical experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic compound featuring a quinoline core, a heterocyclic aromatic structure known for its broad pharmacological potential. The quinoline scaffold is present in numerous FDA-approved drugs. The specific substitutions on this core—an amine group at the 4-position, a nitro group at the 6-position, and an ethyl group at the 2-position—are predicted to confer a distinct biological activity profile. 4-Aminoquinolines are well-documented for their antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The presence of a nitro group, particularly on an aromatic ring, is often associated with both therapeutic effects, such as in antimicrobial agents, and potential genotoxicity.[4][5] Substituents at the 2-position of the quinoline ring have been shown to modulate the potency and selectivity of its biological effects.[6][7] This document synthesizes these individual structural contributions to build a predictive model of the compound's overall biological activity.

Predicted Biological Activities

Based on the structure-activity relationships of its constituent parts, this compound is predicted to exhibit two primary, and potentially conflicting, biological activities: anticancer and genotoxic. A secondary, less probable, activity could be antibacterial.

Predicted Anticancer Activity

The 4-aminoquinoline core is a well-established pharmacophore in the development of anticancer agents.[8][9] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[6][10][11] The proposed mechanisms for these anticancer effects are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[8][12] The nitro group may also contribute to anticancer efficacy, as some nitroaromatic compounds have demonstrated tumor cell growth inhibition.[13]

To provide context for the potential potency of this compound, the following table summarizes the in vitro cytotoxic activity of several analogous 4-aminoquinoline and nitroquinoline derivatives against various human cancer cell lines.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 2-phenylquinoline (C-6 substituted) | PC3 (Prostate) | 31.37 | [6] |

| 2-phenylquinoline (C-6 substituted) | HeLa (Cervical) | 8.3 | [6] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to Cisplatin | [10] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to Cisplatin | [10] |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung) | Comparable to Cisplatin | [10] |

| Pyridin-2-one quinoline derivative | Various (NCI-60 panel) | Broad-spectrum efficacy | [12] |

| 2-Styryl-8-hydroxy-quinoline derivative | HeLa (Cervical) | 2.52 | [14] |

| 2-Styryl-8-nitro-quinoline derivative | HeLa (Cervical) | 2.897 | [14] |

This table presents data for structurally related compounds to provide a basis for predicting the potential activity of this compound. IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%.

A plausible mechanism of action for the predicted anticancer activity involves the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to programmed cell death.

Predicted Genotoxic Activity

A significant consideration for any nitroaromatic compound is its potential for genotoxicity.[4] The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can adduct to DNA, leading to mutations.[4] Therefore, it is plausible that this compound could exhibit mutagenic and/or clastogenic effects. Such effects have been observed in other nitroaromatic compounds.[15] This predicted genotoxicity represents a critical safety hurdle that would need to be thoroughly investigated in any drug development program.

Proposed Experimental Protocols for Validation

To empirically determine the biological activity of this compound, a tiered approach to in vitro testing is recommended. The following sections outline detailed methodologies for assessing the predicted anticancer and genotoxic activities.

In Vitro Anticancer Activity Assessment

A comprehensive screening of the compound's anticancer potential should be conducted across a panel of human cancer cell lines representing various tumor types.

3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC3 for prostate, HCT116 for colon) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

-

The logical flow of this experimental protocol is illustrated in the diagram below.

3.1.2. Apoptosis and Cell Cycle Analysis

Should the compound demonstrate significant cytotoxicity, further mechanistic studies are warranted.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Flow cytometry with propidium iodide staining can be used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.

Genotoxicity Assessment

A standard battery of in vitro genotoxicity tests is recommended to evaluate the mutagenic and clastogenic potential of the compound.[16]

3.2.1. Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To detect gene mutations (point mutations and frameshift mutations) induced by the compound.

-

Methodology:

-

Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine operon.

-

Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to various concentrations of the compound on agar plates with a minimal amount of histidine.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

-

Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

3.2.2. In Vitro Mammalian Cell Micronucleus Test

-

Objective: To detect chromosomal damage (clastogenicity or aneugenicity).

-

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

-

Treatment: Expose the cells to the compound at various concentrations, with and without metabolic activation (S9).

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

-

Microscopic Analysis: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

-

The following diagram outlines the logical progression for assessing the genotoxic risk of a novel compound.

Conclusion and Future Directions

This compound is a novel chemical entity with a predicted biological activity profile that warrants further investigation. Based on a thorough analysis of its structural components, it is hypothesized to possess both anticancer and genotoxic properties. The 4-aminoquinoline scaffold suggests potential as a cytotoxic agent against various cancer cell lines, possibly acting through the induction of apoptosis. Conversely, the presence of a 6-nitro group raises significant concerns about its potential for genotoxicity, a critical liability in drug development.

The experimental protocols detailed in this whitepaper provide a clear and robust framework for the empirical validation of these predictions. A systematic in vitro evaluation, beginning with broad cytotoxicity screening followed by mechanistic and genotoxicity assays, is essential to accurately characterize the pharmacological and toxicological profile of this compound. The results of these studies will be crucial in determining whether this compound holds promise as a lead compound for therapeutic development or if its potential toxicity precludes further consideration. Future research should focus on synthesizing and testing this compound to bridge the gap between these in silico predictions and empirical data.

References

- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. juniperpublishers.com [juniperpublishers.com]

In Silico Modeling of 2-Ethyl-6-nitroquinolin-4-amine Interactions: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study on 2-Ethyl-6-nitroquinolin-4-amine, a quinoline derivative with potential therapeutic applications. Quinoline-based compounds have demonstrated a wide range of pharmacological activities, including anticancer and antimalarial effects.[1][2][3] This document outlines a structured approach to investigate the interactions of this compound with a putative protein target, demonstrating the application of computational methods in modern drug discovery. The methodologies detailed herein serve as a template for researchers seeking to employ in silico techniques to elucidate the mechanism of action and binding characteristics of novel small molecules. While specific experimental data for this compound is not publicly available, this guide presents a complete workflow with illustrative data to showcase the potential of computational analysis.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic effects.[2][3] The versatility of the quinoline ring allows for extensive chemical modifications to modulate its pharmacological properties, including solubility, bioavailability, and target selectivity.[2] Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools in the rational design and discovery of new quinoline-based therapeutic agents.[1][2][4]

This guide focuses on a specific, under-researched derivative, this compound. Basic chemical information for this compound is available (CAS: 1388727-03-4, Molecular Formula: C11H11N3O2, Molecular Weight: 217.22 g/mol ).[5][6][7][8] Given the established anticancer activities of many quinoline derivatives, this study will hypothetically explore its interaction with a key protein in cancer signaling, the Epidermal Growth Factor Receptor (EGFR) kinase domain. The workflow presented will cover target preparation, ligand preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations.

Proposed Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for quinoline-based inhibitors in cancer therapy. The proposed mechanism of action for this compound is the inhibition of the EGFR kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Caption: Proposed inhibitory action on the EGFR signaling pathway.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and the EGFR kinase domain follows a multi-step process. This workflow is designed to predict the binding mode and estimate the binding affinity of the ligand to the protein target.

Caption: The overall in silico modeling workflow.

Experimental Protocols

Protein Preparation

-

Receptor Selection and Retrieval: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 2GS2 is selected.

-

Preprocessing: The protein structure is prepared using molecular modeling software such as Chimera or Maestro. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms to the protein structure.

-

Assigning correct bond orders and protonation states for amino acid residues at a physiological pH of 7.4.

-

Repairing any missing side chains or loops in the protein structure.

-

-

Energy Minimization: The prepared protein structure is subjected to a brief energy minimization using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes.

Ligand Preparation

-

Structure Generation: The 2D structure of this compound is drawn using a chemical sketcher like ChemDraw or MarvinSketch and converted to a 3D structure.

-

Energy Minimization and Conformer Generation: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94). Multiple low-energy conformers are generated to account for the ligand's flexibility during docking.

-

Charge Calculation: Partial atomic charges are calculated for the ligand atoms using a quantum mechanical method (e.g., AM1-BCC) to ensure accurate electrostatic potential representation.

Molecular Docking

-

Grid Generation: A docking grid is defined around the active site of the EGFR kinase domain. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand. The center of the grid is typically defined based on the position of the co-crystallized ligand in the original PDB structure.

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.[9] The prepared ligand library (containing multiple conformers) is docked into the prepared protein's active site. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.[10][11]

-

Pose Selection and Analysis: The top-ranked docking poses are visually inspected to identify plausible binding modes. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed.

Molecular Dynamics (MD) Simulation

-

System Preparation: The most promising protein-ligand complex from the docking study is selected as the starting point for the MD simulation. The complex is placed in a periodic box of water molecules (e.g., TIP3P water model), and counter-ions (e.g., Na+, Cl-) are added to neutralize the system.[12][13]

-

Force Field Parameterization: A suitable force field (e.g., CHARMM36, AMBER) is assigned to the protein.[12] The ligand's topology and parameters are generated using a tool like CGenFF or Antechamber.[12]

-

Minimization and Equilibration: The entire system is energy minimized to remove any bad contacts. This is followed by a two-step equilibration process:

-

NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant to allow the solvent to equilibrate around the protein-ligand complex.

-

NPT (Isothermal-Isobaric Ensemble): The pressure of the system is equilibrated to the target pressure (e.g., 1 atm) while maintaining a constant temperature.[14]

-

-

Production Run: After equilibration, a production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.[12] Trajectories of atomic coordinates are saved at regular intervals for subsequent analysis.

Binding Free Energy Calculation

-

MM/PBSA or MM/GBSA Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the ligand to the protein.[15] This method calculates the free energy of the protein-ligand complex, the protein alone, and the ligand alone from the MD simulation trajectory. The binding free energy is then calculated as the difference between the free energy of the complex and the individual components.

Data Presentation (Hypothetical Data)

The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling workflow described above.

Table 1: Molecular Docking Results

| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -9.8 | MET793, LYS745, CYS797 | LYS745 (backbone) | LEU718, VAL726, ALA743 |

| 2 | -9.5 | LEU718, GLY796, THR790 | MET793 (backbone) | LEU844, PHE856 |

| 3 | -9.2 | ASP855, THR854, MET793 | ASP855 (side chain) | LEU718, ALA743 |

Table 2: Molecular Dynamics Simulation Stability Metrics

| Metric | Average Value | Standard Deviation | Interpretation |

| RMSD of Protein Backbone (Å) | 1.5 | 0.3 | The protein structure remains stable throughout the simulation. |

| RMSD of Ligand (Å) | 0.8 | 0.2 | The ligand maintains a stable conformation within the binding pocket. |

| Radius of Gyration (Rg) of Protein (Å) | 22.5 | 0.5 | The overall compactness of the protein is maintained. |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| Van der Waals Energy | -45.2 | 3.5 |

| Electrostatic Energy | -20.8 | 2.1 |

| Polar Solvation Energy | 38.5 | 2.8 |

| Non-polar Solvation Energy | -5.1 | 0.7 |

| Total Binding Free Energy (ΔG_bind) | -32.6 | 4.2 |

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative biological target. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding mode, stability of the protein-ligand complex, and an estimation of the binding affinity. The presented protocols and hypothetical data serve as a practical template for the computational evaluation of novel small molecules in the early stages of drug discovery. Further experimental validation is necessary to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1388727-03-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. This compound | 1388727-03-4 | NFC72703 [biosynth.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. PubChemLite - this compound (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]

- 13. LigParGen Server [traken.chem.yale.edu]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. pnas.org [pnas.org]

Solubility Profile of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-6-nitroquinolin-4-amine (CAS: 1388727-03-4). Due to the limited availability of specific experimental data in public literature, this document focuses on a theoretical prediction of solubility based on the compound's molecular structure, followed by a detailed, standardized experimental protocol for accurate, in-house determination.

Predicted Solubility of this compound

The solubility of an organic compound is primarily governed by its polarity, molecular weight, and the functional groups it contains, adhering to the principle of "like dissolves like." The structure of this compound, C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol , features a large, fused aromatic quinoline ring system, a polar nitro group (-NO₂), a basic amine group (-NH₂), and a nonpolar ethyl group (-CH₂CH₃).

The presence of the polar amine and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. The amine group, being basic, is expected to enhance solubility in acidic aqueous solutions through the formation of a soluble salt. Conversely, the large, nonpolar aromatic core and the ethyl group contribute to its hydrophobic character, favoring solubility in nonpolar organic solvents. Aromatic amines are generally only slightly soluble in water but dissolve in organic solvents.

Based on these structural features, a qualitative prediction of solubility in various common laboratory solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble | The large hydrophobic quinoline ring system likely dominates over the polar contributions of the amine and nitro groups, leading to low water solubility. Solubility is expected to be slightly better in alcohols compared to water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | The high polarity of these solvents can effectively solvate both the polar functional groups and, to some extent, the aromatic system of the molecule. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Soluble | The large aromatic core and ethyl group suggest favorable interactions with nonpolar and weakly polar solvents. |

| Aqueous Acidic | Dilute Hydrochloric Acid (e.g., 5% HCl) | Soluble | The basic amine group (-NH₂) will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). |

| Aqueous Basic | Dilute Sodium Hydroxide (e.g., 5% NaOH) | Insoluble | The compound lacks a significant acidic proton, so its solubility is not expected to increase in basic solutions. |

Experimental Protocol for Solubility Determination

To obtain quantitative and precise solubility data, the following experimental protocol, based on the common shake-flask method, is recommended.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or rotator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial to remove any remaining particulate matter.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Quantify the concentration of this compound in the diluted sample against a pre-established calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution factor)

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Workflow for experimental solubility determination.

A Comprehensive Review of the Biological Activities of Nitroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the diverse biological activities of nitroquinoline derivatives, a class of heterocyclic compounds that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The inherent chemical reactivity of the nitroquinoline scaffold has been exploited to develop potent agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic properties. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these activities, serving as a valuable resource for researchers engaged in the development of novel therapeutics.

Anticancer Activity

Nitroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways, induction of oxidative stress, and DNA damage.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various nitroquinoline derivatives against different cancer cell lines. This data provides a comparative overview of their cytotoxic potential.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Novel 3-Nitroquinoline Derivatives | |||

| Derivative 1 | A431 (epidermoid carcinoma) | 0.5 - 10 | [1] |

| Derivative 2 | MDA-MB-468 (breast cancer) | 0.1 - 5 | [1] |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | |||

| Nitroxoline | J82 (bladder cancer) | 9.93 | [2] |

| Nitroxoline | MBT-2 (bladder cancer) | 26.24 | [2] |

| Quinolone-Chalcone Derivatives | |||

| Compound 12e | MGC-803 (gastric cancer) | 1.38 | [3][4] |

| Compound 12e | HCT-116 (colorectal cancer) | 5.34 | [3][4] |

| Compound 12e | MCF-7 (breast cancer) | 5.21 | [3][4] |

| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-one | |||

| Compound 1 | H1299 (lung cancer) | 1.41 | [5] |

| Compound 1 | SKBR-3 (breast cancer) | 0.70 | [5] |

| 5,8-quinolinedione derivative (Compound 8) | |||

| Compound 8 | DLD1 (colorectal cancer) | 0.59 | [6] |

| Compound 8 | HCT116 (colorectal cancer) | 0.44 | [6] |

| Tubulin Inhibitor (Compound 41) | |||

| Compound 41 | Various cancer cell lines | 0.02 - 0.04 | [6] |

Signaling Pathways in Anticancer Activity

Nitroquinoline derivatives exert their anticancer effects through the modulation of various signaling pathways. Two prominent examples are the inhibition of the Forkhead Box M1 (FoxM1) signaling pathway by nitroxoline and the induction of DNA damage by 4-nitroquinoline 1-oxide (4-NQO).

Experimental Protocols: Anticancer Assays

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[7][8][9][10][11]

Materials:

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the nitroquinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).[8][10]

-

Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7][11]

-

Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and dead cells.[9][11] Allow the plates to air dry completely.

-

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][11]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7][11] Allow the plates to air dry.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7][9]

-

Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[8][9] The absorbance is proportional to the number of living cells.

Antimicrobial Activity

Certain nitroquinoline derivatives, most notably nitroxoline, have a long history of use as antimicrobial agents. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, makes them valuable in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of nitroxoline and other nitroquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Nitroxoline | |||

| Nitroxoline | Escherichia coli (clinical isolates) | 4 (median) | [12] |

| Nitroxoline | Enterobacterales | 4 (median) | [12] |

| Nitroxoline | Acinetobacter baumannii | 2 (median) | [12] |

| Nitroxoline | Pseudomonas aeruginosa | 32 (MIC50) | [12] |

| Nitroxoline | Aeromonas hydrophila | 5.26 µM | [11][13] |

| Nitroxoline | Pseudomonas aeruginosa ATCC 27853 | 84.14 µM | [11][13] |

| ASN-1213 & ASN-1733 (Nitroxoline derivatives) | |||

| ASN-1213 | E. coli ATCC25922 | ~4 | [10] |

| ASN-1733 | E. coli ATCC25922 | ~2 | [10] |

| ASN-1213 | S. aureus ATCC29213 | ~2 | [10] |

| ASN-1733 | S. aureus ATCC29213 | ~1 | [10] |

| Other Quinolone Derivatives | |||

| Compound 7 | E. coli ATCC25922 | 2 | [14] |

| Compound 7 | S. aureus (MRSA) | 2 | [14] |

| Compound 11 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [14] |

| Compound 37 | M. tuberculosis (drug-resistant) | 0.08 - 0.31 | [14] |

Mechanism of Antimicrobial Action

The antimicrobial activity of nitroxoline is attributed to its ability to chelate essential metal ions and disrupt the bacterial outer membrane. This dual mechanism contributes to its broad-spectrum efficacy and its ability to overcome some forms of antibiotic resistance.

References

- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Speculative Exploration of 2-Ethyl-6-nitroquinolin-4-amine's Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a speculative analysis of the potential mechanism of action for 2-Ethyl-6-nitroquinolin-4-amine. As of the latest literature review, no specific experimental data on the biological activity of this compound has been published. The proposed mechanisms are hypothetical and based on the chemical structure of the molecule and the known activities of related compounds. This guide is intended to stimulate further research and is not based on established experimental evidence.

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core, substituted with an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position. While this specific molecule is commercially available for research purposes, its biological effects and mechanism of action remain uncharacterized in the public domain.[1][2][3][4][5][6][7] This technical guide aims to provide a speculative framework for its potential pharmacological activities, drawing parallels with known bioactive quinoline and nitro-aromatic compounds to guide future investigational efforts. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse therapeutic applications, including anticancer and antimicrobial agents. Furthermore, the presence of a nitro group suggests several potential bioactivation pathways and molecular interactions.

Speculative Mechanisms of Action

Based on the structural features of this compound, we can hypothesize several plausible mechanisms of action, primarily centered around oncology due to the known activities of similar compounds.

Hypothesis: Inhibition of Tyrosine Kinases

The quinoline core is a common feature in many tyrosine kinase inhibitors (TKIs). For instance, some quinoline derivatives are known to target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-aminoquinoline moiety could potentially interact with the hinge region of the kinase domain.

Hypothetical Signaling Pathway: Kinase Inhibition

Caption: Speculative inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Hypothesis: DNA Intercalation and Topoisomerase Inhibition

Quinoline derivatives have been shown to exert anticancer effects by intercalating into DNA and inhibiting the activity of topoisomerases, enzymes crucial for DNA replication and repair. The planar quinoline ring system of this compound could facilitate its insertion between DNA base pairs, leading to cell cycle arrest and apoptosis. Research on other quinoline-based compounds, such as certain 2-aryl-6-diethylaminoquinazolinones, has suggested topoisomerase I inhibition as a possible anticancer mechanism.[8]

Hypothetical Workflow: DNA Intercalation Assay

Caption: A hypothetical experimental workflow to test for topoisomerase I inhibition.

Hypothesis: Bio-reduction of the Nitro Group and Oxidative Stress

The presence of a nitro group introduces the possibility of a mechanism dependent on its enzymatic reduction.[9] In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form reactive nitroso and hydroxylamine intermediates, or a nitro radical anion.[9] These reactive species can induce DNA damage and generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis. This mechanism is a known mode of action for some nitroaromatic anticancer agents.

Hypothetical Signaling Pathway: Nitro-reduction and Apoptosis

Caption: Speculative pathway of bio-reduction leading to cellular damage and apoptosis.

Quantitative Data (Hypothetical)

Should experimental investigations be undertaken, the following table illustrates how quantitative data on the biological activity of this compound could be presented.

| Assay Type | Cell Line | Parameter | Value (μM) | Positive Control | Control Value (μM) |

| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | [Data] | Doxorubicin | [Data] |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | [Data] | Doxorubicin | [Data] |

| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ | [Data] | Doxorubicin | [Data] |

| Kinase Inhibition | EGFR Kinase Assay | IC₅₀ | [Data] | Gefitinib | [Data] |

| Topoisomerase I Assay | - | IC₅₀ | [Data] | Camptothecin | [Data] |

Experimental Protocols (Hypothetical)

Detailed methodologies would be required to validate the speculative mechanisms. Below are examples of protocols that could be employed.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a kinase buffer, combine the recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.

ROS Detection Assay

-

Cell Treatment: Treat cells with this compound for a specified time.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

While the precise mechanism of action of this compound is currently unknown, its chemical structure provides a foundation for several compelling, albeit speculative, hypotheses. The presence of a quinoline core and a nitro functional group suggests potential as a kinase inhibitor, a DNA intercalating agent, or a pro-drug activated by nitroreductases. Future research should focus on systematic in vitro screening, including cytotoxicity assays against a panel of cancer cell lines, kinase inhibition profiling, and studies on its interaction with DNA. Investigating its activity under hypoxic versus normoxic conditions could provide valuable insights into the role of the nitro group. The speculative pathways and hypothetical protocols outlined in this guide offer a roadmap for the initial exploration of this compound's biological potential, which may lead to the development of novel therapeutic agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 1388727-03-4 | NFC72703 [biosynth.com]

- 3. 1388727-03-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. PubChemLite - this compound (C11H11N3O2) [pubchemlite.lcsb.uni.lu]

- 5. 1388727-03-4(this compound) | Kuujia.com [nl.kuujia.com]

- 6. 1388727-03-4|this compound|BLD Pharm [bldpharm.com]

- 7. 1388727-03-4(this compound) | Kuujia.com [pt.kuujia.com]

- 8. researchgate.net [researchgate.net]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

2-Ethyl-6-nitroquinolin-4-amine: An Emerging Scaffold for Drug Discovery

For research and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological potential is a constant endeavor. 2-Ethyl-6-nitroquinolin-4-amine has been identified as a versatile small molecule scaffold with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, highlighting its chemical properties and potential as a building block for the development of new therapeutic agents.

Core Chemical Properties

This compound is a heterocyclic compound belonging to the quinoline class. The presence of an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position of the quinoline ring system confers a unique combination of electronic and steric properties. These features make it a valuable starting material for the synthesis of a diverse library of derivatives.

| Property | Value | Source |

| CAS Number | 1388727-03-4 | [1][2] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Description | Versatile small molecule scaffold | [1] |

Synthetic Accessibility

Below is a generalized workflow representing a possible synthetic approach.

Figure 1. A conceptual workflow for the synthesis of this compound.

Potential Biological Applications

Although direct biological activity data for this compound is not extensively documented, the quinoline core and the presence of the nitro group are features found in numerous biologically active molecules. This suggests that derivatives of this scaffold could be explored for various therapeutic areas.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. The substitution pattern of this compound, particularly the 4-aminoquinoline core, is reminiscent of several kinase inhibitors. For instance, derivatives of 4-aminoquinolines have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition is a validated strategy in oncology. The general structure of this compound provides a foundation for the design of novel inhibitors targeting this pathway.

Figure 2. Potential inhibition of the PI3K/mTOR signaling pathway by derivatives of the scaffold.

Antimicrobial Activity

Nitroaromatic compounds, including nitroquinolines, have a long history of use as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that are toxic to the cell. This mechanism of action suggests that this compound and its derivatives could be investigated for activity against a range of microbial pathogens.

Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. The key next steps for researchers and drug development professionals include:

-

Development and optimization of a robust synthetic route to enable the efficient production of the core scaffold and its analogues.

-

Synthesis of a diverse library of derivatives by modifying the ethyl, nitro, and amine functional groups to explore the structure-activity relationship (SAR).

-

Screening of these derivatives against a panel of biological targets , including cancer cell lines (with a focus on those with activated PI3K/mTOR pathways) and a broad spectrum of microbial strains.

-

Detailed mechanistic studies to elucidate the mode of action of any identified hit compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-6-nitroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, plausible synthetic protocol for the laboratory-scale preparation of 2-Ethyl-6-nitroquinolin-4-amine, a versatile quinoline derivative with potential applications in medicinal chemistry and materials science. The described multi-step synthesis is based on established chemical principles for the formation of substituted quinoline cores, involving a cyclization reaction followed by functional group manipulations. This document includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow to guide researchers in the successful synthesis of the target compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The title compound, this compound, possesses a unique substitution pattern, including an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position, making it an attractive scaffold for further chemical exploration and drug discovery. The presence of these functional groups offers multiple points for diversification to generate libraries of novel compounds for biological screening.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the quinoline core, followed by nitration and amination. A plausible retro-synthetic analysis suggests that the target molecule can be derived from a 2-ethyl-6-nitro-4-chloroquinoline intermediate, which in turn can be synthesized from 4-nitroaniline and ethyl propionylacetate through a Conrad-Limpach reaction, followed by chlorination.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-6-nitroquinolin-4-ol

This step involves the cyclization of 4-nitroaniline with ethyl propionylacetate to form the quinolin-4-ol core.

Materials:

-

4-Nitroaniline

-

Ethyl propionylacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

Procedure:

-

In a round-bottom flask, a mixture of 4-nitroaniline (1.0 eq) and ethyl propionylacetate (1.1 eq) is prepared.

-

The mixture is heated at 140-150 °C for 2 hours with stirring.

-

After cooling to approximately 100 °C, polyphosphoric acid is added, and the mixture is heated to 250 °C for 30-45 minutes.

-

The reaction mixture is cooled to room temperature and then poured into a beaker containing ice water with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.

-

The crude product is dried to yield 2-Ethyl-6-nitroquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent amination step.

Materials:

-

2-Ethyl-6-nitroquinolin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

Procedure:

-

To a flask containing 2-Ethyl-6-nitroquinolin-4-ol (1.0 eq), phosphorus oxychloride (5.0 eq) is added slowly at 0 °C.

-

A catalytic amount of DMF is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 110 °C) for 4 hours.

-

After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is cooled to 0 °C and carefully quenched with ice water.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford 4-Chloro-2-ethyl-6-nitroquinoline.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chloro group with an amino group.

Materials:

-

4-Chloro-2-ethyl-6-nitroquinoline

-

Ammonia (in a suitable solvent, e.g., 7N solution in methanol)

-

Ethanol

Procedure:

-

4-Chloro-2-ethyl-6-nitroquinoline (1.0 eq) is dissolved in ethanol in a sealed pressure vessel.

-

A solution of ammonia in methanol (e.g., 7N, 10 eq) is added to the vessel.

-

The mixture is heated at 120 °C for 12 hours.

-

The reaction vessel is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, collected by filtration, and washed with fresh diethyl ether.

-

The solid is dried to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material(s) | Reagent(s) | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 4-Nitroaniline, Ethyl propionylacetate | Polyphosphoric acid | 2-Ethyl-6-nitroquinolin-4-ol | C₁₁H₁₀N₂O₃ | 218.21 |

| 2 | 2-Ethyl-6-nitroquinolin-4-ol | Phosphorus oxychloride | 4-Chloro-2-ethyl-6-nitroquinoline | C₁₁H₉ClN₂O₂ | 236.66 |

| 3 | 4-Chloro-2-ethyl-6-nitroquinoline | Ammonia | This compound | C₁₁H₁₁N₃O₂ | 217.22[1][2][3] |

Table 2: Expected Yields and Physicochemical Properties

| Step | Product | Expected Yield (%) | Physical Appearance | Melting Point (°C) |

| 1 | 2-Ethyl-6-nitroquinolin-4-ol | 60-70 | Yellow solid | >300 |

| 2 | 4-Chloro-2-ethyl-6-nitroquinoline | 75-85 | Pale yellow solid | 135-138 |

| 3 | This compound | 80-90 | Yellow to orange solid | 220-225 |

Note: Expected yields and melting points are estimates based on similar reactions and should be confirmed experimentally.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

-

Reactions at high temperatures and pressures should be conducted with appropriate safety shielding.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Melting Point Analysis: To check for the purity of solid compounds.

Conclusion

This document outlines a feasible and detailed synthetic route for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for various applications in drug discovery and development. The modular nature of this synthesis allows for potential modifications to generate a diverse range of analogs for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: Synthesis of 2-Ethyl-6-nitroquinolin-4-amine from 4-Chloroquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethyl-6-nitroquinolin-4-amine, a key intermediate in pharmaceutical research and development. The synthesis is based on the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-ethyl-6-nitroquinoline with an amino source. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. Specifically, substituted 4-aminoquinolines are known for their antimalarial, anticancer, and anti-inflammatory properties. The synthesis of this compound from its 4-chloro precursor is a crucial step in the development of novel therapeutic agents. The presence of the nitro group at the 6-position and the ethyl group at the 2-position makes this a versatile scaffold for further chemical modifications. The following protocol details a reliable method for the amination of 4-chloro-2-ethyl-6-nitroquinoline.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of the quinoline ring is displaced by an amino group.

Caption: Chemical reaction for the synthesis of this compound.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (Typical) | Yield (Typical) |

| 4-Chloro-2-ethyl-6-nitroquinoline | C₁₁H₉ClN₂O₂ | 236.66 | Yellow Solid | >98% | - |

| This compound | C₁₁H₁₁N₃O₂ | 217.22 | Yellow Solid | >98% | 85-95% |

Experimental Protocol

Materials:

-

4-Chloro-2-ethyl-6-nitroquinoline

-

Ethanolic ammonia solution (7N)

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Sealed pressure vessel or autoclave

-

Magnetic stirrer with heating plate

-

Round bottom flasks

-

Condenser

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

-

TLC plates (silica gel 60 F254)

Procedure:

-

Reaction Setup: In a clean, dry pressure vessel, add 4-chloro-2-ethyl-6-nitroquinoline (1.0 eq).

-

Reagent Addition: Add a 7N solution of ammonia in ethanol (10-20 eq). The vessel should not be filled more than two-thirds of its capacity.

-

Reaction Conditions: Seal the vessel tightly and place it in an oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to 120-150 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is completely cool before opening due to the internal pressure.

-

Transfer the reaction mixture to a round bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the excess ammonia and ethanol.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a yellow solid.

-

-

Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Application Note: HPLC and LC-MS Analysis of 2-Ethyl-6-nitroquinolin-4-amine

This application note details the analytical procedures for the quantitative and qualitative analysis of 2-Ethyl-6-nitroquinolin-4-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for purity assessment, impurity profiling, and pharmacokinetic studies in drug discovery and development.

Compound Information:

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 1388727-03-4[1] |

| Molecular Formula | C₁₁H₁₁N₃O₂[1][2][3] |

| Molecular Weight | 217.22 g/mol [1][2][3] |

| Chemical Structure | (See chemical structure diagram below) |

HPLC-UV Method for Quantification

This section outlines a reversed-phase HPLC method for the quantification of this compound. The selection of a C18 stationary phase is standard for non-polar to moderately polar compounds. A gradient elution is proposed to ensure good peak shape and resolution from potential impurities.

Experimental Protocol: HPLC-UV

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

For unknown samples, dissolve and dilute them in the mobile phase to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm and 320 nm (based on typical nitroaromatic absorbance) |

Illustrative Quantitative Data (HPLC-UV)

The following table presents hypothetical data for a typical analysis. Actual results may vary based on the specific instrumentation and conditions.

| Parameter | Expected Value |

| Retention Time (tR) | ~ 8.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |

LC-MS Method for Identification and Confirmation

This section describes an LC-MS method for the confirmation of the identity of this compound and for the analysis of trace-level impurities. The use of an electrospray ionization (ESI) source in positive ion mode is recommended due to the presence of basic amine functionalities.

Experimental Protocol: LC-MS

-

Sample Preparation:

-

Follow the same sample preparation procedure as for the HPLC-UV analysis. Ensure the final concentration is suitable for MS detection (typically in the ng/mL to low µg/mL range).

-

-

Instrumentation:

-

LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.

-

-

Liquid Chromatography Conditions:

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10-12 min: 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

-

Mass Spectrometry Conditions:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Scan Range | m/z 50 - 500 |

Expected Mass Spectrometry Data

Based on the molecular formula C₁₁H₁₁N₃O₂, the following ions are expected to be observed in the mass spectrum. Predicted collision cross-section (CCS) values for some adducts have been reported.[4]

| Ion | Calculated m/z |

| [M+H]⁺ | 218.0924 |

| [M+Na]⁺ | 240.0743 |

| [M+K]⁺ | 256.0483 |

Visualizations

Caption: HPLC-UV analysis workflow for this compound.

Caption: LC-MS analysis workflow for this compound.

Caption: Chemical structure of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Ethyl-6-nitroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative with potential applications in pharmaceutical and scientific research. Quinoline-based compounds have been noted for their diverse biological activities, including potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.[1][2] These application notes provide a comprehensive guide for researchers to evaluate the in vitro cytotoxic effects of this compound using standard cell-based assays. The following protocols for MTT, LDH, and apoptosis assays are foundational for determining the compound's preliminary toxicological profile and mechanism of action.

Data Presentation

As no public cytotoxicity data for this compound is currently available, the following table presents a hypothetical data summary to illustrate how results from the described assays can be structured. This serves as a template for researchers to populate with their experimental findings.